molecular formula C9H13NO4 B13046879 Methyl 5-(hydroxymethyl)-3-propylisoxazole-4-carboxylate

Methyl 5-(hydroxymethyl)-3-propylisoxazole-4-carboxylate

Cat. No.: B13046879
M. Wt: 199.20 g/mol
InChI Key: YSMYUNDZUPATHY-UHFFFAOYSA-N
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Description

Methyl 5-(hydroxymethyl)-3-propylisoxazole-4-carboxylate is an isoxazole-derived heterocyclic compound featuring a hydroxymethyl (-CH2OH) group at position 5, a propyl (-CH2CH2CH3) substituent at position 3, and a methyl ester (-COOCH3) at position 4 of the isoxazole ring. Isoxazoles are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties .

Properties

Molecular Formula

C9H13NO4

Molecular Weight

199.20 g/mol

IUPAC Name

methyl 5-(hydroxymethyl)-3-propyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C9H13NO4/c1-3-4-6-8(9(12)13-2)7(5-11)14-10-6/h11H,3-5H2,1-2H3

InChI Key

YSMYUNDZUPATHY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NOC(=C1C(=O)OC)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(hydroxymethyl)-3-propylisoxazole-4-carboxylate typically involves the reaction of 5-(hydroxymethyl)isoxazole with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to yield the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(hydroxymethyl)-3-propylisoxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The propyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in an organic solvent.

Major Products Formed

    Oxidation: 5-(carboxymethyl)-3-propylisoxazole-4-carboxylate.

    Reduction: 5-(hydroxymethyl)-3-propylisoxazole-4-methanol.

    Substitution: Various alkyl or aryl derivatives of the original compound.

Scientific Research Applications

Methyl 5-(hydroxymethyl)-3-propylisoxazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 5-(hydroxymethyl)-3-propylisoxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical attributes of methyl 5-(hydroxymethyl)-3-propylisoxazole-4-carboxylate with analogous isoxazole derivatives:

Compound Name R1 R2 Molecular Formula Molar Mass (g/mol) Notable Properties
This compound Propyl Hydroxymethyl C9H13NO4 199.21 Higher hydrophilicity due to -CH2OH
Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate Methyl Isopropyl C10H15NO3 197.23 Increased lipophilicity from branched alkyl chain
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate Phenyl Methyl C13H13NO3 231.25 Enhanced aromatic interactions; lower solubility

Key Observations:

  • Hydrophilicity : The hydroxymethyl group in the target compound likely improves aqueous solubility compared to methyl, isopropyl, or phenyl substituents, which are more lipophilic .
  • Steric Effects: The linear propyl chain (vs.
  • Crystallinity : Aromatic substituents (e.g., phenyl in ) facilitate π-π stacking, improving crystallinity, whereas hydroxymethyl groups may promote hydrogen bonding, altering crystal packing .

Biological Activity

Methyl 5-(hydroxymethyl)-3-propylisoxazole-4-carboxylate (MHPI) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of MHPI, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

MHPI is characterized by its isoxazole ring, which contributes to its biological activity. The compound interacts with various molecular targets, including enzymes and receptors, modulating their activity. Notably, MHPI has been shown to inhibit certain enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.

Key Mechanisms:

  • Enzyme Inhibition : MHPI may inhibit enzymes that play a role in inflammatory responses.
  • Receptor Interaction : It can bind to specific receptors, influencing cellular signaling pathways.

Anti-inflammatory Activity

Research indicates that MHPI exhibits anti-inflammatory effects by modulating cytokine production and inhibiting pro-inflammatory pathways. This property makes it a candidate for further exploration in treating inflammatory diseases.

Antimicrobial Activity

MHPI has demonstrated antimicrobial properties against various bacterial strains. Studies have reported significant inhibition of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that MHPI could be effective against pathogens such as Staphylococcus aureus and Escherichia coli.

Case Studies and Experimental Data

  • Cytotoxicity Assays :
    • In vitro studies using the MTT assay revealed that MHPI exhibits cytotoxic effects against cancer cell lines such as HeLa (human cervical carcinoma) and HepG2 (human liver carcinoma). The IC50 values indicate a promising potential for anticancer applications.
    Cell LineIC50 (µg/mL)
    HeLa62.37
    HepG275.00
  • Antibacterial Activity :
    • The antibacterial efficacy was evaluated using the disc diffusion method against several strains:
    Bacterial StrainZone of Inhibition (mm)
    Staphylococcus aureus20
    Bacillus cereus15
    Escherichia coli18

Comparative Analysis with Similar Compounds

To understand the unique properties of MHPI, it is useful to compare it with structurally similar compounds:

CompoundStructure FeatureBiological Activity
5-(Hydroxymethyl)furfural Furan ringAntimicrobial, anti-inflammatory
5-(Chloromethyl)isoxazole Chloromethyl groupModerate antibacterial properties
Methyl 5-(hydroxymethyl)-2-furan carboxylate Furan derivativeAnticancer, antibacterial

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